molecular formula C23H17ClN6 B2589101 N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine CAS No. 890949-53-8

N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine

Cat. No. B2589101
M. Wt: 412.88
InChI Key: YHCJNSADWBLJPX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intermolecular condensation, cyclization, and elimination reactions . The reactions were carried out under ultrasonic-assisted conditions, which can enhance the reaction efficiency .

Scientific Research Applications

Synthesis and Biological Applications

Adenosine Receptor Affinity :Pyrazolo[3,4-d]pyrimidines exhibit significant affinity for A1 adenosine receptors. Studies have shown the synthesis of analogues with variations in substitution patterns leading to compounds with potent activity. For instance, compounds with a 3-chlorophenyl group at the N1-position demonstrated high activity, suggesting potential applications in developing adenosine receptor modulators (Harden, Quinn, & Scammells, 1991).

PDE9 Inhibitor for Alzheimer's Disease :The compound has been linked to the development of selective phosphodiesterase 9 (PDE9) inhibitors, with significant implications for treating Alzheimer's disease. The characterization of such compounds indicates their ability to enhance intracellular cGMP levels, highlighting their potential therapeutic applications (Wunder et al., 2005).

Anticancer Activity :Research into related pyrazolo[3,4-d]pyrimidine derivatives has uncovered promising anticancer activities. Specifically, compounds synthesized from similar frameworks have demonstrated marked inhibition against various cancer cell lines, suggesting the chemical backbone's potential in developing novel anticancer agents (Huang et al., 2020).

Chemical Properties and Applications

Synthesis of Polyimides :The diamine derivatives stemming from pyrazolo[3,4-d]pyrimidines have been utilized in synthesizing soluble and thermally stable polyimides. These materials exhibit excellent solubility and thermal properties, making them suitable for high-performance polymers in various industrial applications (Ghaemy & Alizadeh, 2009).

Corrosion Inhibition :Linked heterocyclics containing pyrazole-pyrimidine frameworks have been evaluated for their corrosion inhibition capabilities, particularly for copper alloy in basic media. The synthesis of such compounds and their efficacy as corrosion inhibitors highlight their potential in materials science and engineering applications (Sayed et al., 2018).

Antimicrobial Agents :Several pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. These studies have led to the identification of compounds with significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, underscoring their potential as novel antimicrobial agents (Prakash et al., 2011).

Future Directions

The compound has shown promising results as a CDK2 inhibitor, with potential applications in cancer treatment . Future research could focus on further optimizing its structure to improve its selectivity, pharmacokinetic profiles, and in vivo efficacy .

properties

IUPAC Name

4-N-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6/c24-16-5-4-8-20(13-16)30-23-21(14-27-30)22(25-15-26-23)29-19-11-9-18(10-12-19)28-17-6-2-1-3-7-17/h1-15,28H,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCJNSADWBLJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine

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